

In Vitro Profile of Compound L3: A Novel Flavivirus Inhibitor

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Compound of Interest

Compound Name: *Flaviviruses-IN-3*

Cat. No.: *B10816181*

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Taipei, Taiwan – Preliminary in vitro studies have identified Compound L3, a novel tyrosine kinase inhibitor, as a potent inhibitor of flaviviruses, including Dengue virus (DENV) and Zika virus (ZIKV). Research demonstrates that Compound L3 significantly curtails viral protein expression and reduces viral titers in various human cell lines. The compound is suggested to exert its antiviral effects through the HER2 signaling pathway. These findings position Compound L3 as a promising candidate for further preclinical and clinical development as a broad-spectrum anti-flaviviral agent.

Quantitative Analysis of Antiviral Activity

Compound L3 has demonstrated significant efficacy against multiple strains of Dengue virus and Zika virus in human embryonic kidney (HEK-293) cells. The antiviral activity and cytotoxicity were assessed to determine the compound's selectivity index (SI), a measure of its therapeutic window. The results are summarized below.

Virus	IC50 (μM)	CC50 (μM)	Selectivity Index (SI = CC50/IC50)
Dengue Virus 1 (DENV-1)	5.7	>100	>17.5
Dengue Virus 2 (DENV-2)	6.2	>100	>16.1
Zika Virus (ZIKV)	4.8	>100	>20.8

Experimental Protocols

The in vitro antiviral activity of Compound L3 was evaluated using the following key experimental protocols:

Cell Lines and Virus Strains

Human cell lines, including HEK-293 (human embryonic kidney), MCF-7 (human breast adenocarcinoma), HepG2 (human liver carcinoma), and Huh-7 (human liver carcinoma), were utilized for these studies.[1] The Dengue virus serotypes DENV-1 and DENV-2, as well as a Zika virus strain, were used for infection.

Antiviral Activity Assay

To determine the half-maximal inhibitory concentration (IC50), cells were seeded in 6-well plates and infected with the respective flavivirus at a multiplicity of infection (MOI) of 1.[2] Following viral adsorption, the cells were treated with varying concentrations of Compound L3 and incubated for 36 hours.[2] The concentration of the compound that inhibited viral replication by 50% was determined by quantifying viral protein expression (NS3 or E protein) via Western blot analysis and viral titers in the supernatant using a focus-forming assay.[2][3]

Cytotoxicity Assay

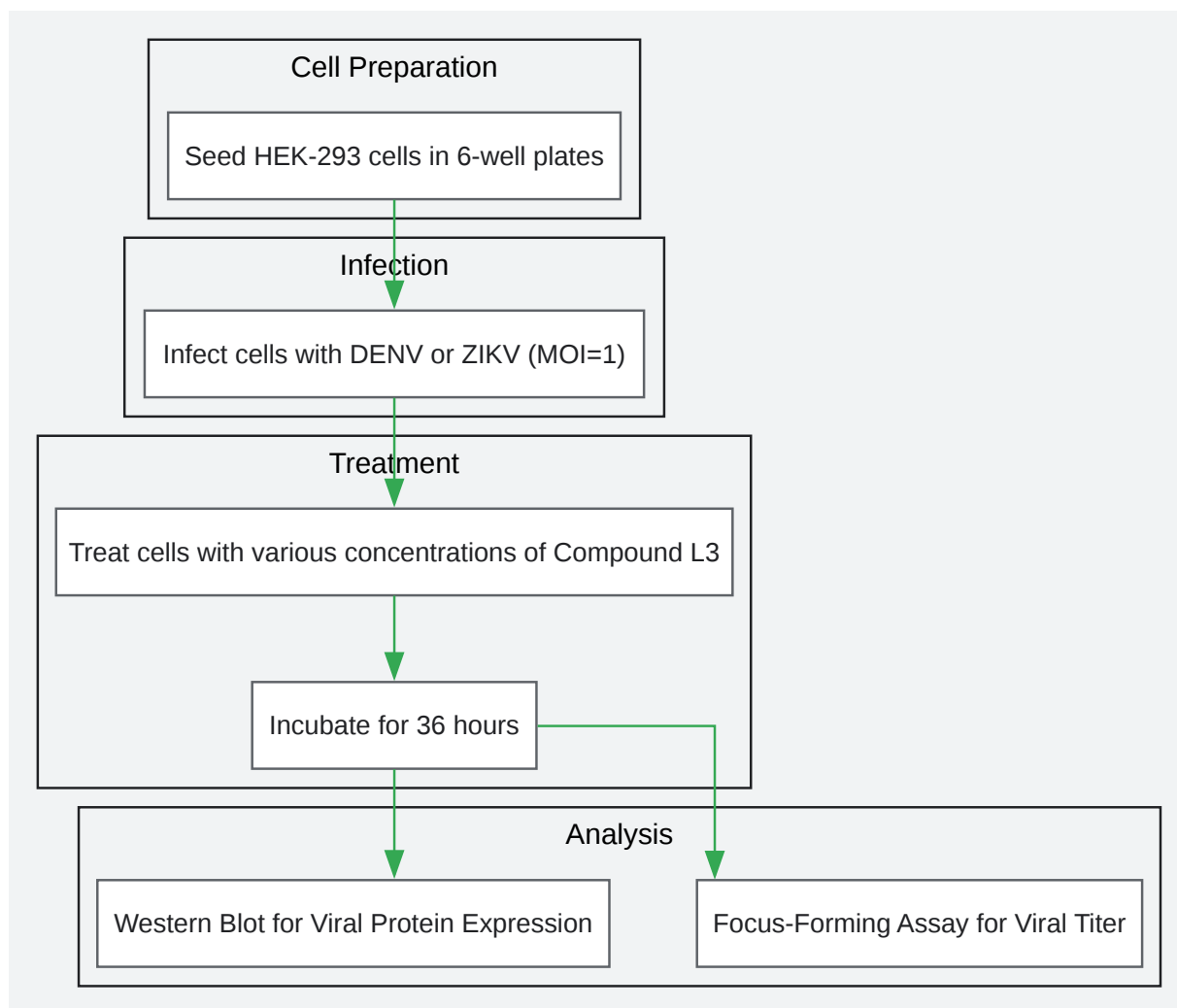
The 50% cytotoxic concentration (CC50) of Compound L3 was determined using a WST-1 cell proliferation assay. Cells were treated with a range of concentrations of Compound L3 for 36 hours. The concentration that resulted in a 50% reduction in cell viability compared to untreated controls was calculated.

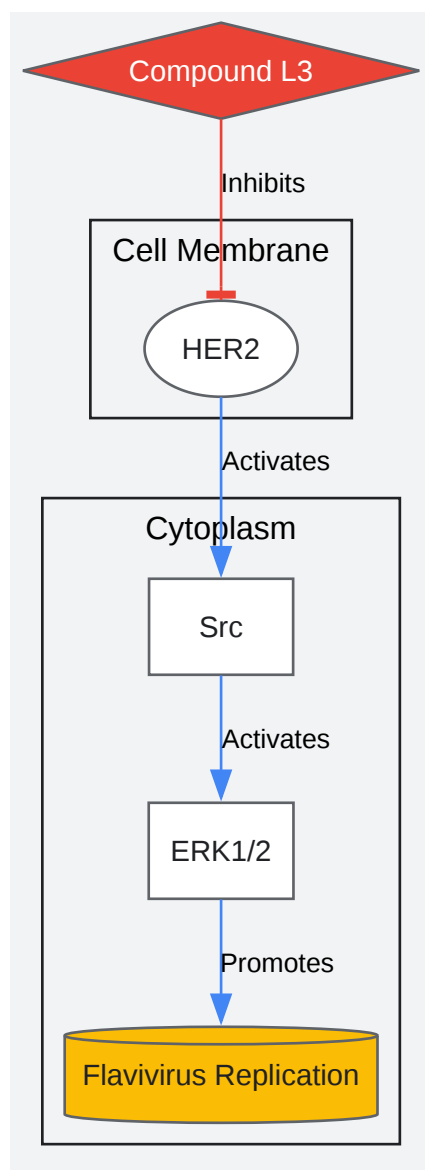
Mechanism of Action: Inhibition of the HER2 Signaling Pathway

Compound L3 is proposed to inhibit flavivirus replication by targeting the host cell's HER2 signaling pathway. Evidence suggests that HER2 activity is implicated in flavivirus replication. [1][4] Compound L3 treatment was shown to decrease the activation of HER2 and subsequently inhibit the phosphorylation of downstream signaling molecules, Src and ERK1/2. [1][4] The silencing of HER2 in MCF-7 cells also led to a reduction in DENV-2 and ZIKV expression, further supporting the role of this pathway in the viral life cycle.[1][4]

Visualizing the Science

To better illustrate the experimental processes and the compound's mechanism of action, the following diagrams have been generated.





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